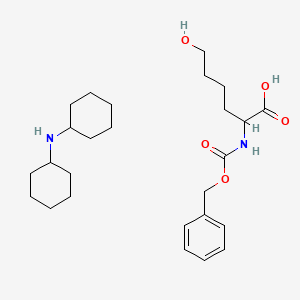![molecular formula C9H11BrClNOS2 B12094560 N-(2-{[(5-bromothien-2-yl)methyl]thio}ethyl)-2-chloroacetamide CAS No. 852956-39-9](/img/structure/B12094560.png)
N-(2-{[(5-bromothien-2-yl)methyl]thio}ethyl)-2-chloroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{[(5-BROMOTHIOPHEN-2-YL)METHYL]SULFANYL}ETHYL)-2-CHLOROACETAMIDE is a synthetic organic compound that features a thiophene ring substituted with a bromine atom, a sulfanyl group, and a chloroacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(5-BROMOTHIOPHEN-2-YL)METHYL]SULFANYL}ETHYL)-2-CHLOROACETAMIDE typically involves the following steps:
Formation of the Thiophene Derivative: The starting material, 5-bromothiophene-2-carbaldehyde, is reacted with a suitable thiol to form the corresponding sulfanyl derivative.
Alkylation: The sulfanyl derivative is then alkylated with 2-chloroethylamine hydrochloride under basic conditions to form the intermediate product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-{[(5-BROMOTHIOPHEN-2-YL)METHYL]SULFANYL}ETHYL)-2-CHLOROACETAMIDE can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetamide moiety can participate in nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation and Reduction: The sulfanyl group can be oxidized to form sulfoxides or sulfones, and reduced back to the thiol form.
Coupling Reactions: The bromine atom on the thiophene ring can be involved in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and bases such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Nucleophilic Substitution: Substituted amides or thioethers.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or reduced thiophene derivatives.
Aplicaciones Científicas De Investigación
N-(2-{[(5-BROMOTHIOPHEN-2-YL)METHYL]SULFANYL}ETHYL)-2-CHLOROACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antibacterial and antifungal properties.
Materials Science: The compound’s thiophene ring makes it a candidate for use in organic electronics and conductive polymers.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of N-(2-{[(5-BROMOTHIOPHEN-2-YL)METHYL]SULFANYL}ETHYL)-2-CHLOROACETAMIDE involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
N-(2-{[(5-BROMOTHIOPHEN-2-YL)METHYL]SULFANYL}ETHYL)-2,4-DIMETHYLBENZAMIDE: Similar structure but with a dimethylbenzamide moiety.
N-(2-{[(5-BROMOTHIOPHEN-2-YL)METHYL]AMINO}ETHYL)ACETAMIDE HYDROCHLORIDE: Similar structure but with an aminoethylacetamide moiety.
Uniqueness
N-(2-{[(5-BROMOTHIOPHEN-2-YL)METHYL]SULFANYL}ETHYL)-2-CHLOROACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloroacetamide moiety allows for versatile chemical modifications, while the bromothiophene ring enhances its potential for electronic applications.
Propiedades
Número CAS |
852956-39-9 |
|---|---|
Fórmula molecular |
C9H11BrClNOS2 |
Peso molecular |
328.7 g/mol |
Nombre IUPAC |
N-[2-[(5-bromothiophen-2-yl)methylsulfanyl]ethyl]-2-chloroacetamide |
InChI |
InChI=1S/C9H11BrClNOS2/c10-8-2-1-7(15-8)6-14-4-3-12-9(13)5-11/h1-2H,3-6H2,(H,12,13) |
Clave InChI |
KODFJQLYAYTMRM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1)Br)CSCCNC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12094507.png)

![2-((2S)Pyrrolidin-2-YL)dibenzo[B,D]furan](/img/structure/B12094509.png)





![[2-[5,7-Dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12094525.png)


![3-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B12094548.png)
